molecular formula C10H20N2O2 B3253525 Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate CAS No. 224309-88-0

Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate

Cat. No. B3253525
Key on ui cas rn: 224309-88-0
M. Wt: 200.28 g/mol
InChI Key: HHKYFZUEQZIOGI-UHFFFAOYSA-N
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Patent
US08314092B2

Procedure details

Add phosphoryl chloride (5 equiv; 4.36 mL, 7.19 g, 46.89 mmoles) to 2,7-dichloro-5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one (1 equiv; 2.505 g, 9.38 mmoles) in chloroform (80 mL) and heat and stir at 50° C. overnight. Decant the reaction solution and evaporate in vacuo to an oil. Dissolve the oil in DCM, wash with saturated aqueous sodium hydrogen carbonate solution. Dry the DCM solution over Na2SO4, filter and concentrate to dryness to give 2,7,11-trichloro-5H-pyrrolo[2,1-c][1,4]benzodiazepine as a cream colored solid. In parallel desalt methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride (0.837 g, 3.54 mmoles) by dissolving in methanol, add the methanolic solution to an SCX-2 column (10 g) wash with methanol and then elute with 2.5M ammonia in methanol solution, evaporate the methanol ammonia fraction to give methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate (0.665 g) as an oil. Mix this oil with 2,7,11-trichloro-5H-pyrrolo[2,1-c][1,4]benzodiazepine (0.505 g 1.77 mmoles), potassium carbonate (0.733 g, 5.31 mmoles) and acetonitrile (20 mL) and heat at reflux overnight. Cool the reaction mixture to room temperature and filter, washing the sinter with EtOAc, then evaporate the filtrate in vacuo to a solid. Chromatograph on silica eluting with methanol/DCM (gradient elution 2:98 to 8:92). Evaporate the fractions containing product to give methyl 3-[4-(2,7-dichloro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)piperazin-1-yl]-2,2-dimethylpropanoate (0.69 g). MS (m/z): 449.13/451.07 (M+1).
Quantity
0.837 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]([CH3:15])([CH2:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[C:4]([O:6][CH3:7])=[O:5]>CO>[CH3:2][C:3]([CH3:15])([CH2:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[C:4]([O:6][CH3:7])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.837 g
Type
reactant
Smiles
Cl.CC(C(=O)OC)(CN1CCNCC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add the methanolic solution to an SCX-2 column (10 g)
WASH
Type
WASH
Details
wash with methanol
WASH
Type
WASH
Details
elute with 2.5M ammonia in methanol solution
CUSTOM
Type
CUSTOM
Details
evaporate the methanol ammonia fraction

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)(CN1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.665 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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